molecular formula C9H10O8 B1265402 Cyclopentane-1,2,3,4-tetracarboxylic acid CAS No. 3724-52-5

Cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No. B1265402
CAS RN: 3724-52-5
M. Wt: 246.17 g/mol
InChI Key: WOSVXXBNNCUXMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, including cyclopentane-1,2,3,4-tetracarboxylic acid, often involves intricate organic reactions. For instance, the desymmetrization of endo-norborn-5-ene-2,3-dicarboxylic anhydrides followed by ozonolysis has been employed to prepare enantio- and diastereomerically pure, tetra- and penta-substituted cyclopentane derivatives, showcasing the complexity and precision required in these synthesis processes (Hibbs et al., 1999).

Molecular Structure Analysis

The molecular structure of cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives can be elucidated through techniques like X-ray diffraction. For example, studies have provided insights into the "brick-wall"-like metal-organic frameworks synthesized from this compound, highlighting its utility in creating complex architectures with potential applications in luminescent and magnetic materials (Cui et al., 2013).

Chemical Reactions and Properties

Cyclopentane derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. Fluorination of cyclopentane-polycarboxylic acids with SF4, for example, leads to the formation of cyclic α,α,α',α'-tetrafluoroethers, demonstrating the potential for creating fluorinated organic compounds with unique properties (Pustovit et al., 1994).

Scientific Research Applications

Isostere for Carboxylic Acid Functional Group

Cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives, like cyclopentane-1,3-dione, can be utilized as isosteres for the carboxylic acid functional group. These compounds exhibit physical-chemical properties similar to carboxylic acids and tetrazole residues. The cyclopentane-1,3-dione unit, in particular, has been effective in drug design, especially as thromboxane A2 receptor antagonists (Ballatore et al., 2011).

Catalysis in Chemical Reactions

Cyclopentane derivatives are used as catalysts in various chemical reactions. For instance, the cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane system catalyzes the cross-coupling of aryl bromides with arylboronic acids. This catalyst system has shown remarkable efficiency, even with high substrate–catalyst ratios (Feuerstein et al., 2001).

Fluorination and Chemical Synthesis

Cyclopentane-polycarboxylic acids, including cyclopentane-tetracarboxylic acids, undergo fluorination processes yielding cyclic α,α,α',α'-tetrafluoroethers. This reaction is significant for the synthesis of fluorinated compounds, which have various applications in medicinal chemistry and materials science (Pustovit et al., 1994).

Kinetics in Chemical Reactions

Cyclopentane carboxylic acid is used as a model compound in studies to understand the kinetics and reaction pathways in chemical processes, such as the reduction of total acid number in the presence of subcritical methanol. These studies are crucial for the advancement of chemical reaction engineering (Mandal & Nagarajan, 2016).

Metal Complex Formation

Cyclopentane-1,2,3,4-tetracarboxylate anions are used in the synthesis and characterization of metal complexes. These complexes have been studied for their various properties and potential applications in coordination chemistry and materials science (Bartyzel et al., 2010).

Safety And Hazards

Cyclopentane-1,2,3,4-tetracarboxylic acid is classified as Acute Tox. 3 Oral - Skin Corr. 1B, indicating that it is toxic if swallowed and causes skin burns and eye damage .

Future Directions

The future directions of Cyclopentane-1,2,3,4-tetracarboxylic acid involve its potential use in energy storage technologies. Its extraordinary energy densities or high power densities make it a potential candidate for electrode materials . The development of such materials has experienced a spectacular upsurge because of significant advances in energy storage technology .

properties

IUPAC Name

cyclopentane-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVXXBNNCUXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958404
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentane-1,2,3,4-tetracarboxylic acid

CAS RN

3724-52-5, 3786-91-2
Record name 1,2,3,4-Cyclopentanetetracarboxylic acid
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Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
Source EPA DSSTox
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Record name R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid
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Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
RX Yao, ZM Hao, CH Guo, XM Zhang - CrystEngComm, 2010 - pubs.rsc.org
Four novel coordination polymers, [Mn2(cptc)(2,2′-bpy)(H2O)]·H2O (1), [Mn2(cptc)(phen)(H2O)]·H2O (2), Mn4(cptc)2(phen)4(H2O)2]·3H2O (3) and [Cd2(cptc)(H2O)3] (4) (H4cptc = …
Number of citations: 14 pubs.rsc.org
LF Huang, CC Ji, ZZ Lu, XQ Yao, JS Hu… - Dalton Transactions, 2011 - pubs.rsc.org
Three new isomorphic coordination polymers of Co2+, Zn2+ ions with flexible multicarboxylic acid ligand of the cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid (H4L), [Co4L2(H2O)8]…
Number of citations: 11 pubs.rsc.org
JL Lin, XX Guo, WX Huang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C10H8N2·C9H10O8, contains a half-molecule of 2,2′-bipyridine and a half-molecule of 1,2,3,4-cyclopentanetetracarboxylic acid, both …
Number of citations: 1 scripts.iucr.org
A Bartyzel, Z Rzączyńska… - Journal of Coordination …, 2010 - Taylor & Francis
New divalent metal cyclopentane-1,2,3,4-tetracarboxylate (CPTC) hydrates of empirical formula M 2 C 5 H 6 (COO) 4 · nH 2 O, where M = Ni, Co, Cu, or Zn and n = 3−6, and sodium …
Number of citations: 4 www.tandfonline.com
NG Billett, AT Phillis, L Main, BK Nicholson, WA Denny… - ARKIVOC, 2006 - arkat-usa.org
To assess the potential utility of the new amide [(1S, 2R, 3R, 4R)-3-(phenylaminocarbonyl) cyclopentane-1, 2, 4-tricarboxylic acid](10) as a pH-sensitive amine-releasing prodrug aimed …
Number of citations: 5 www.arkat-usa.org
YH Liu, CC Peng, SH Lee, PH Chien, PC Wu - CrystEngComm, 2013 - pubs.rsc.org
A new chiral, three-dimensional coordination polymer, [Zn2(CPTC)(TBPE)(H2O)]·1.75H2O (FJU-5), (H4CPTC = cyclopentane-1,2,3,4-tetracarboxylic acid, TBPE = trans-1,2-bis(4-pyridyl)…
Number of citations: 4 pubs.rsc.org
NG Billett, AT Phillis, L Main, BK Nicholson, WA Denny… - ARKIVOC, 2006 - arkat-usa.org
S1. 1 H-NMR spectrum for 13 in D2O with 1.5 mol equiv. NaOD added S2. 1 H-NMR spectral changes for 10 in D2O with 2.7 mol equiv. NaOD added S3. 1 H-NMR spectral changes for …
Number of citations: 2 www.arkat-usa.org
NG Billett, AT Phillis, L Main, BK Nicholson… - ARKIVOC, 2005 - quod.lib.umich.edu
Results and Discussion Synthesis and structure of the imides (3aR, 4R, 5S, 6aR)-octahydro-2-phenyl-1, 3-dioxocyclopenta [c] pyrrole-4, 5-dicarboxylic acid (16) and (3aR, 4S, 6R, 6aS)-…
Number of citations: 2 quod.lib.umich.edu
GK Brown, SE Cabaniss, P MacCarthy… - Analytica chimica …, 1999 - Elsevier
The relationship between acidity, Cu(II) binding and sorption to XAD resin was examined using Suwannee River fulvic acid (SRFA). The work was based on the hypothesis that fractions …
Number of citations: 48 www.sciencedirect.com
RK Pan, JL Song, GB Li, CY Lu, SG Liu - Monatshefte für Chemie …, 2019 - Springer
A tetradentate benzimidazole ligand cis,cis,cis,cis-2,2′,2″,2‴-(cyclopentane-1,2,3,4-tetrayl)tetrakis(1H-benzo[d]imidazole) (cttb) and its dinuclear cobalt(II) complex [Co 2 (cttb)Cl 4 ]·…
Number of citations: 3 link.springer.com

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